molecular formula C10H15NO B159820 1-(2-Ethynylazepan-1-yl)ethanone CAS No. 130609-75-5

1-(2-Ethynylazepan-1-yl)ethanone

Cat. No.: B159820
CAS No.: 130609-75-5
M. Wt: 165.23 g/mol
InChI Key: ZCWSFIIJZBUQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethynylazepan-1-yl)ethanone is a ketone derivative featuring a seven-membered azepane ring substituted with an ethynyl (acetylene) group at the 2-position. Its molecular structure combines the rigidity of an alkyne with the conformational flexibility of an azepane ring, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

CAS No.

130609-75-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-ethynylazepan-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3

InChI Key

ZCWSFIIJZBUQQQ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCC1C#C

Canonical SMILES

CC(=O)N1CCCCCC1C#C

Synonyms

1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethynylazepan-1-yl)ethanone typically involves the reaction of hexahydro-1H-azepin-1-amine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethynylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Ethynylazepan-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethynylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hexahydro-1H-azepin-1-yl moiety can interact with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The following table compares key structural features of 1-(2-Ethynylazepan-1-yl)ethanone with two analogs from the evidence:

Compound Core Structure Key Functional Groups Molecular Formula (if available)
This compound Azepane ring Ethynyl, Ketone Not provided
1-(2-Amino-6-nitrophenyl)ethanone Aromatic phenyl ring Amino, Nitro, Ketone C₈H₈N₂O₃
A12 (from ) Indoloquinoxaline Chloro, Hydrazino, Ketone Not provided
  • Azepane vs.
  • Reactivity: The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas nitro and amino groups in 1-(2-Amino-6-nitrophenyl)ethanone are redox-active, and the hydrazino group in A12 facilitates Schiff base formation .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Critical gaps include:

  • Experimental data on reactivity, stability, and biological activity.
  • Synthesis protocols and yield optimization.
  • Regulatory or safety classifications.

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